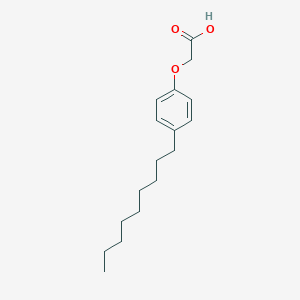

2-(4-Nonylphenoxy)acetic acid

Descripción general

Descripción

2-(4-Nonylphenoxy)acetic acid is a chemical compound with the CAS Number: 3115-49-9 . It is the main metabolite of nonylphenol, a polycyclic aromatic hydrocarbon . It has been shown to have an antioxidant effect and protect cells against oxidative damage . It also inhibits the growth of cultured cancer cells .

Molecular Structure Analysis

The molecular weight of 2-(4-Nonylphenoxy)acetic acid is 278.39 . The IUPAC name is (4-nonylphenoxy)acetic acid and the InChI Code is 1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19) .Physical And Chemical Properties Analysis

2-(4-Nonylphenoxy)acetic acid is a colorless to light yellow oily liquid . It has high solubility and surface tension reducing properties . It is a nonionic surfactant with good penetration and emulsification properties .Aplicaciones Científicas De Investigación

Enzyme Inhibition

2-(4-Nonylphenoxy)acetic acid is believed to exert its influence by inhibiting the enzyme acetylcholinesterase . This property makes it a valuable tool in biochemical research, particularly in studies involving nerve function and neurotransmission.

Cell Culture Studies

This compound has been used in cell culture studies . Its specific effects on cells can provide insights into cellular mechanisms and pathways, contributing to our understanding of cell biology.

Corrosion Inhibition

4-Nonylphenoxyacetic Acid has the potential to act as a corrosion inhibitor for various metals and stainless steel . This makes it useful in industries where metal components need to be protected from corrosion.

Antifoaming Agent

It can also serve as an antifoaming agent in gasoline and cutting oils . Antifoaming agents are substances that reduce and hinder the formation of foam.

Detergent Manufacturing

This compound is widely used in the manufacture of detergents . It is often used as an emulsifier, cleaning agent, wetting agent, and thickener in the production of dishwashing liquids, laundry powders, shampoos, inks, and paints .

Environmental Research

As a contaminant of emerging concern (CECs) , this compound is also of interest in environmental research. Studies can focus on its occurrence, fate, and effects in the environment.

Mecanismo De Acción

Target of Action

It is known that this compound is a derivative of acetic acid and is extensively used in diverse scientific research applications .

Mode of Action

It is known to be a non-ionic surfactant with good permeability and emulsifying properties . This suggests that it may interact with its targets by altering their surface properties, potentially influencing their function or interactions with other molecules.

Action Environment

The action, efficacy, and stability of 2-(4-Nonylphenoxy)acetic acid can be influenced by various environmental factors . For instance, its action as a surfactant could be affected by the presence of other compounds, the pH of the environment, and the temperature. Its stability could be influenced by factors such as light, heat, and the presence of other chemicals.

Safety and Hazards

The compound can cause irritation to the eyes, respiratory system, and skin . Therefore, direct contact should be avoided, and if unintentional contact occurs, it should be immediately rinsed with clean water . Excessive contact can lead to symptoms such as difficulty breathing and dizziness . A well-ventilated working environment should be maintained, and protective equipment should be worn if necessary .

Propiedades

IUPAC Name |

2-(4-nonylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISAHDHKGPWBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062850 | |

| Record name | 4-nonylphenoxy acetic acid (NP1EC) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nonylphenoxy)acetic acid | |

CAS RN |

3115-49-9 | |

| Record name | 4-Nonylphenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-Nonylphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(4-nonylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-nonylphenoxy acetic acid (NP1EC) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-nonylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (P-NONYLPHENOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW0429MG8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

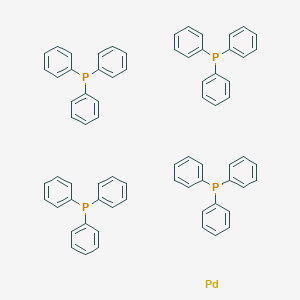

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

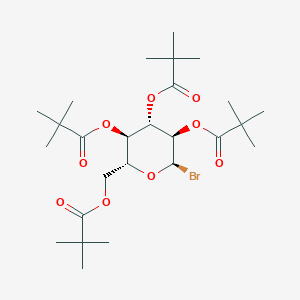

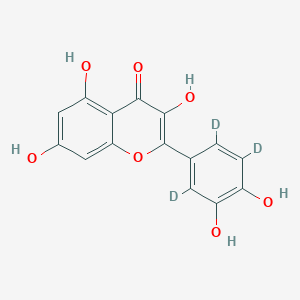

Feasible Synthetic Routes

Q & A

Q1: How does 2-(4-Nonylphenoxy)acetic acid interact with metal ions like Indium(III) and what makes it a potentially useful extractant?

A1: 2-(4-Nonylphenoxy)acetic acid (AO) acts as an efficient extractant for specific metal ions due to its ability to form complexes with them. The research demonstrates that AO selectively extracts Indium(III) and Gallium(III) over Zinc(II) from acidic solutions. [] This selectivity likely stems from the specific size and charge density of these metal ions and their affinity for the carboxylic acid group within AO. The extraction process involves the transfer of the metal ion from the aqueous phase to the organic phase, where it forms a complex with AO. The study specifically reveals that Indium(III) interacts with AO through the following reaction:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

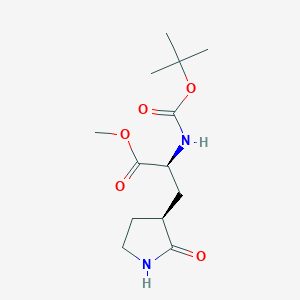

![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)

![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)

![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)

![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione](/img/structure/B116628.png)

![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]](/img/structure/B116630.png)